Cas no 486452-76-0 (methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

Methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate is a synthetic organic compound featuring a tetrahydroisoquinoline core with a 3-chlorobenzoyl substitution and a methyl benzoate ester linkage. Its structure incorporates dimethoxy groups at the 6 and 7 positions, enhancing electronic and steric properties for potential applications in medicinal chemistry or as an intermediate in pharmaceutical synthesis. The compound's well-defined molecular architecture allows for precise reactivity in further derivatization, while the chloro and methoxy substituents may contribute to binding affinity in biologically active molecules. Its stability under standard conditions makes it suitable for research and development purposes.
methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate structure
486452-76-0 structure
Product Name:methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate
CAS No:486452-76-0
MF:C27H26ClNO6
MW:495.95144701004
CID:6007021
PubChem ID:4218228
Update Time:2025-05-23

methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate
    • methyl 4-((2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
    • Benzoic acid, 4-[[2-(3-chlorobenzoyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methoxy]-, methyl ester
    • F0535-0839
    • AKOS021647421
    • 486452-76-0
    • SCHEMBL7899806
    • AKOS001582318
    • methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
    • SR-01000568987-1
    • Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
    • Oprea1_365539
    • SR-01000568987
    • CHEMBL2397243
    • EU-0095254
    • Inchi: 1S/C27H26ClNO6/c1-32-24-14-18-11-12-29(26(30)19-5-4-6-20(28)13-19)23(22(18)15-25(24)33-2)16-35-21-9-7-17(8-10-21)27(31)34-3/h4-10,13-15,23H,11-12,16H2,1-3H3
    • InChI Key: OYXLKPMDXQCRMR-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(OCC2C3=C(C=C(OC)C(OC)=C3)CCN2C(=O)C2=CC=CC(Cl)=C2)C=C1

Computed Properties

  • Exact Mass: 495.1448652g/mol
  • Monoisotopic Mass: 495.1448652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 74.3Ų

Experimental Properties

  • Density: 1.266±0.06 g/cm3(Predicted)
  • Boiling Point: 662.1±55.0 °C(Predicted)
  • pka: -3.12±0.40(Predicted)

methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0535-0839-2μmol
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0535-0839-5μmol
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0535-0839-10μmol
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0535-0839-20μmol
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0535-0839-1mg
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0535-0839-2mg
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0535-0839-3mg
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0535-0839-4mg
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0535-0839-5mg
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0535-0839-10mg
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
486452-76-0 90%+
10mg
$79.0 2023-05-17

Additional information on methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate

Methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate

The compound methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate (CAS No. 486452-76-0) is a highly specialized organic molecule with a complex structure. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The molecule features a tetrahydroisoquinoline backbone substituted with multiple functional groups, including a methoxy group and a methyl ester moiety. These substituents contribute to the compound's unique chemical properties and potential bioactivity.

Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The tetrahydroisoquinoline core of this compound is a key structural element that has been shown to interact with various biological targets, such as protein kinases and receptor proteins. The presence of the 3-chlorobenzoyl group further enhances the molecule's ability to modulate cellular pathways involved in cancer progression.

One of the most notable features of this compound is its dimethoxy substitution at positions 6 and 7 of the tetrahydroisoquinoline ring. This substitution pattern is believed to play a critical role in stabilizing the molecule's conformation and enhancing its pharmacokinetic properties. The methoxy groups also contribute to increased lipophilicity, which is essential for the compound's ability to cross cellular membranes and exert its effects within target cells.

Another significant aspect of this compound is its methyl ester moiety, which is attached to the benzoate group at position 4. This esterification not only improves the compound's solubility but also serves as a protective group during synthetic procedures. The benzoate moiety itself is a common structural element in many bioactive compounds, often contributing to hydrogen bonding interactions with biological targets.

Recent research has focused on optimizing the synthesis of this compound to improve its yield and purity. Novel synthetic strategies have been developed that utilize advanced coupling reactions and stereo-selective synthesis techniques. These advancements have made it possible to produce the compound on a larger scale while maintaining its high quality and consistency.

In terms of biological activity, this compound has demonstrated promising results in preclinical studies. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The compound's ability to inhibit key enzymes involved in cell cycle regulation has been attributed to its unique structural features.

Furthermore, studies have explored the potential of this compound as a lead molecule for developing new generations of anti-cancer drugs. Its ability to modulate specific signaling pathways makes it an attractive candidate for targeted therapy approaches. Ongoing research is focused on identifying optimal dosing regimens and evaluating its safety profile in animal models.

The development of this compound represents a significant advancement in medicinal chemistry. Its complex structure and diverse functional groups provide a foundation for exploring new therapeutic strategies in oncology and other disease areas. As research continues, it is anticipated that this compound will play an increasingly important role in drug discovery efforts.

In conclusion, methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate (CAS No. 486452-76-0) is a cutting-edge organic molecule with immense potential in pharmaceutical research. Its unique structure and bioactive properties make it a valuable tool for advancing our understanding of disease mechanisms and developing innovative treatments.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd